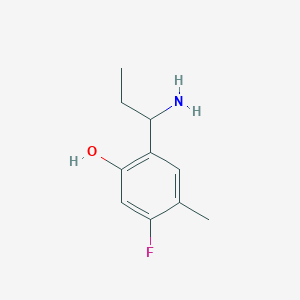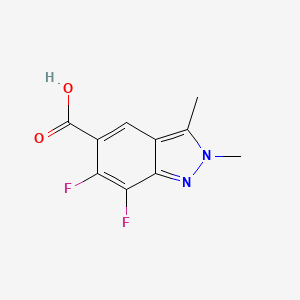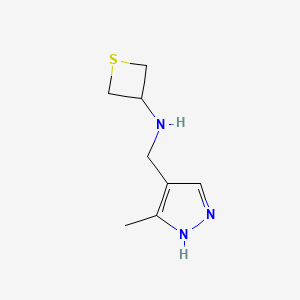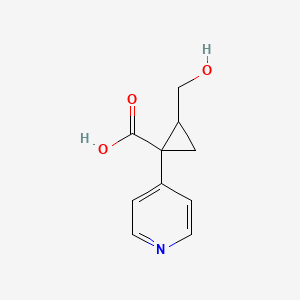
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring substituted with a hydroxymethyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method might include:
Cyclopropanation: Starting with a pyridine derivative, a cyclopropane ring can be introduced using reagents like diazomethane or through a Simmons-Smith reaction.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of an appropriate intermediate, possibly using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Conversion of carboxylic acid to alcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-(pyridin-2-yl)cyclopropane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-methanol
Uniqueness
The unique combination of the cyclopropane ring with a hydroxymethyl and pyridin-4-yl group in 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness can be leveraged in designing targeted chemical reactions or biological studies.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-pyridin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-6-8-5-10(8,9(13)14)7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14) |
InChI Key |
WMTXTXZIHPFZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=NC=C2)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)

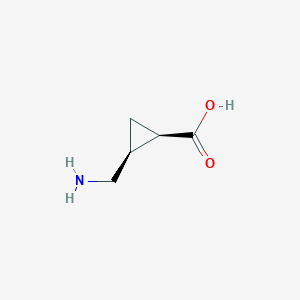
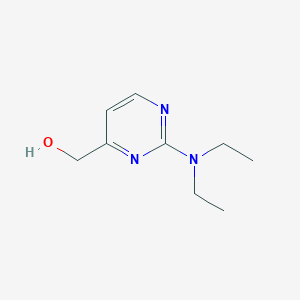
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
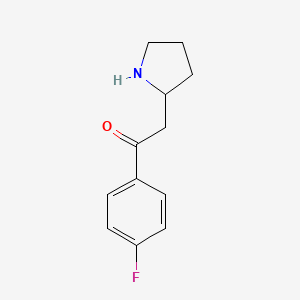
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

